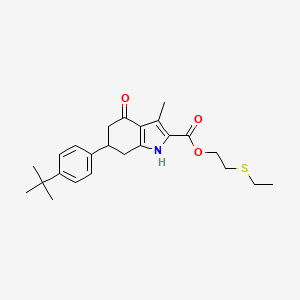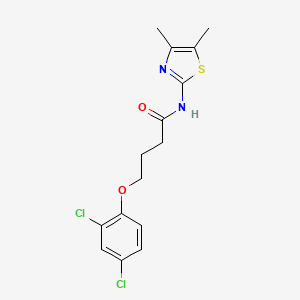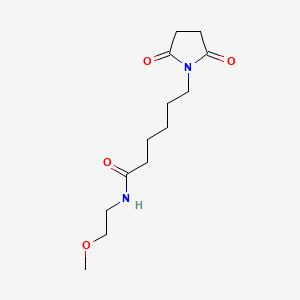![molecular formula C20H15F3N2O B4690514 N-[4-(4-pyridinylmethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4690514.png)
N-[4-(4-pyridinylmethyl)phenyl]-2-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-[4-(4-pyridinylmethyl)phenyl]-2-(trifluoromethyl)benzamide, commonly known as TFB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a small molecule that has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
TFB exerts its effects by binding to specific receptors or enzymes in the body. For example, in cancer cells, TFB has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In neuroscience, TFB has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. The exact mechanism of action of TFB is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects, depending on the specific receptor or enzyme it targets. In cancer cells, TFB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuroscience, TFB has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission and potential applications in the treatment of anxiety and epilepsy. TFB has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TFB has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for certain receptors or enzymes. However, TFB also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on TFB, including the development of new drugs based on its structure, the investigation of its potential applications in the treatment of neurological and inflammatory disorders, and the further elucidation of its mechanism of action. Additionally, further research is needed to determine the potential side effects and toxicity of TFB, as well as its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, TFB is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. TFB has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications and limitations of TFB, as well as its mechanism of action and toxicity.
Applications De Recherche Scientifique
TFB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, TFB has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience, TFB has been shown to modulate the activity of certain neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders. In drug discovery, TFB has been used as a lead compound for the development of new drugs targeting specific receptors.
Propriétés
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O/c21-20(22,23)18-4-2-1-3-17(18)19(26)25-16-7-5-14(6-8-16)13-15-9-11-24-12-10-15/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIYBOAIQGIMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4690435.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4690441.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4690445.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4690453.png)

![3-bromo-5-(5-bromo-2-furyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4690456.png)
![3,5-bis(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4690473.png)
![4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4690478.png)
![5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4690490.png)
![2-[(5-{1-[(4-bromophenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4690496.png)
![7-benzylidene-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4690502.png)

![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4690526.png)
